Vancomycin hydrochloride

Catalog No.
S007590
CAS No.
1404-93-9
M.F
C₆₆H₇₆Cl₃N₉O₂₄
M. Wt
1485.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vancomycin hydrochloride

CAS Number

1404-93-9

Product Name

Vancomycin hydrochloride

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

Molecular Formula

C₆₆H₇₆Cl₃N₉O₂₄

Molecular Weight

1485.7 g/mol

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57?,65-,66-;/m0./s1

InChI Key

PRBZNSSZHLUGTK-FHHNGZMLSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Synonyms

AB-Vancomycin, Diatracin, Hydrochloride, Vancomycin, Sulfate, Vancomycin, Vanco Azupharma, VANCO-cell, Vanco-saar, Vancocin, Vancocin HCl, Vancocine, Vancomicina Abbott, Vancomicina Chiesi, Vancomicina Combino Phar, Vancomicina Norman, Vancomycin, Vancomycin Hexal, Vancomycin Hydrochloride, Vancomycin Lilly, Vancomycin Phosphate (1:2), Vancomycin Phosphate (1:2), Decahydrate, Vancomycin Sulfate, Vancomycin-ratiopharm, Vancomycine Dakota

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Isomeric SMILES

C[C@@H]1[C@@H]([C@](C[C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H](C(C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Description

The exact mass of the compound Vancomycin hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757377. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Antibiotic Resistance Mechanisms

Vancomycin's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) makes it a valuable tool for studying antibiotic resistance mechanisms. Researchers use vancomycin to probe how bacteria develop resistance, including mutations in genes responsible for cell wall synthesis []. By studying how bacteria evade vancomycin's action, scientists can develop strategies to combat emerging resistance threats.

Development of New Antibiotics

The unique mode of action of vancomycin, targeting bacterial cell wall formation, serves as a blueprint for developing new antibiotics. Scientists use vancomycin's structure and mechanism of action as a starting point to design novel antibiotics that can overcome existing resistance mechanisms []. Research focuses on creating derivatives of vancomycin with improved potency and reduced toxicity.

Vancomycin hydrochloride is a semisynthetic derivative of vancomycin, a glycopeptide antibiotic isolated from the soil bacterium Amycolatopsis orientalis []. It has played a significant role in scientific research due to its effectiveness against multidrug-resistant (MDR) bacteria [].


Molecular Structure Analysis

Vancomycin hydrochloride possesses a complex cyclic structure containing multiple glycosidic linkages and aromatic moieties []. Key features include:

  • A central aglycone core with several chlorine atoms, crucial for its antibacterial activity [].
  • Sugar residues like vancose and N-methylvancosamine, contributing to its hydrophilicity and interaction with bacterial targets [].
  • Hydrogen bond donor and acceptor sites facilitating interaction with bacterial cell walls [].

The intricate structure allows vancomycin hydrochloride to bind specifically to the D-Ala-D-Lac terminus of peptidoglycan, a key component of the bacterial cell wall, inhibiting cell wall synthesis and leading to bacterial death [].


Chemical Reactions Analysis

Synthesis

Vancomycin hydrochloride is obtained through the semi-synthesis of vancomycin isolated from A. orientalis fermentation []. The detailed synthetic process involves multiple steps and is beyond the scope of this analysis.

Decomposition

Vancomycin hydrochloride decomposes at high temperatures (above 220°C) [].

Other Reactions

Vancomycin hydrochloride can undergo hydrolysis under acidic or basic conditions, breaking down the glycosidic bonds in its structure [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder [].
  • Melting point: Not applicable, decomposes before melting [].
  • Solubility: Freely soluble in water, slightly soluble in methanol, practically insoluble in most organic solvents [].
  • Stability: Hygroscopic (absorbs moisture from the air) and light-sensitive []. Solutions are stable for 24 hours at room temperature and 48 hours under refrigeration [].

Vancomycin hydrochloride acts by inhibiting bacterial cell wall synthesis. It binds specifically to the D-Ala-D-Lac terminus of peptidoglycan, a polymer essential for bacterial cell wall integrity []. This binding prevents the formation of new peptidoglycan strands, leading to a weakened cell wall and ultimately cell death [].

Case Study

A study by Walsh et al. (2003) demonstrated the effectiveness of vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen, highlighting its role in combating MDR bacteria.

  • Dosage: Improper dosing can increase the risk of side effects.
  • Monitoring: Close monitoring of kidney function and hearing is crucial during vancomycin therapy.
  • Drug Interactions: Vancomycin can interact with other medications, so it is essential to inform your doctor about all medications you are taking [].

UNII

71WO621TJD

Related CAS

1404-90-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 116 of 118 companies with hazard statement code(s):;
H315 (14.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Antiinfective Agents

Pharmacology

Vancomycin Hydrochloride is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

1404-93-9

Wikipedia

Vancomycin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Rybak MJ, et al. The pharmacokinetic and pharmacodynamic properties of vancomycin. Clin Infect Dis. 2006 Jan 1;42 Suppl 1:S35-9.[2]. Watanakunakorn C, et al. Mode of action and in-vitro activity of vancomycin. J Antimicrob Chemother. 1984 Dec;14 Suppl D:7-18.[3]. Warren CA, et al. Vancomycin treatment//'s association with delayed intestinal tissue injury, clostridial overgrowth, and recurrence of Clostridium difficile infection in mice. Antimicrob Agents Chemother. 2013 Feb;57(2):689-96.

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